- 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with OxoneJournal of the American Chemical Society, 2009, 131(1), 251-262,
Cas no 932-01-4 (4,4-dimethylcyclohexan-1-ol)

4,4-dimethylcyclohexan-1-ol structure
商品名:4,4-dimethylcyclohexan-1-ol
4,4-dimethylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 4,4-Dimethylcyclohexanol
- 4,4-Dimethylcyclohexan-1-ol
- Cyclohexanol, 4,4-dimethyl-
- 4,4-dimethyl-cyclohexanol
- Cyclohexanol,4,4-dimethyl-
- 4,4-dimethyl-1-cyclohexanol
- VUQOIZPFYIVUKD-UHFFFAOYSA-N
- SY047599
- EN002271
- 4,4-Dimethylcyclohexan-1-ol, AldrichCPR
- ST2410874
- AB0027725
- W9592
- 932D014
- A844474
- J-
- 4,4-Dimethylcyclohexanol (ACI)
- GS-4181
- J-514021
- DTXSID70239320
- Cyclohexanol, dimethyl-
- EN300-141606
- AKOS006227678
- 932-01-4
- DB-008360
- SCHEMBL43449
- CS-W019410
- 4 pound not4-Dimethylcyclohexanol
- MFCD00101954
- DB-243440
- 4,4-dimethylcyclohexan-1-ol
-
- MDL: MFCD00101954
- インチ: 1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
- InChIKey: VUQOIZPFYIVUKD-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C)(C)CC1
計算された属性
- せいみつぶんしりょう: 128.12
- どういたいしつりょう: 128.12
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 86.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 0.9250
- ゆうかいてん: 28 °C
- ふってん: 186.05°C
- フラッシュポイント: 66.6°C
- 屈折率: 1.4613
- PSA: 20.23000
- LogP: 1.94750
4,4-dimethylcyclohexan-1-ol セキュリティ情報
- 危害声明: H302-H315-H319-H335
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,2-8°C
4,4-dimethylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR22877-25g |
4,4-Dimethylcyclohexan-1-ol |
932-01-4 | 98% | 25g |
£535.00 | 2025-02-19 | |
abcr | AB224048-1 g |
4,4-Dimethylcyclohexan-1-ol, 95%; . |
932-01-4 | 95% | 1g |
€106.60 | 2023-01-26 | |
Enamine | EN300-141606-2.5g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 95% | 2.5g |
$57.0 | 2023-06-08 | |
Chemenu | CM102545-10g |
Cyclohexanol,4,4-dimethyl- |
932-01-4 | 97% | 10g |
$271 | 2024-07-19 | |
Cooke Chemical | BD3304045-250mg |
4,4-Dimethylcyclohexanol |
932-01-4 | 97% | 250mg |
RMB 90.40 | 2025-02-21 | |
Cooke Chemical | BD3304045-5g |
4,4-Dimethylcyclohexanol |
932-01-4 | 97% | 5g |
RMB 732.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-25g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 97% | 25g |
4422CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-10g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 97% | 10g |
2128CNY | 2021-05-08 | |
Chemenu | CM102545-10g |
Cyclohexanol,4,4-dimethyl- |
932-01-4 | 97% | 10g |
$243 | 2021-06-15 | |
eNovation Chemicals LLC | D518320-25g |
4,4-DiMethylcyclohexanol |
932-01-4 | 97% | 25g |
$1265 | 2024-05-24 |
4,4-dimethylcyclohexan-1-ol 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
リファレンス
合成方法 2
合成方法 3
はんのうじょうけん
リファレンス
- Palladium II catalyzed decomposition of cyclic hydroperoxides: a new and simple way to α,β-unsaturated aldehydesNouveau Journal de Chimie, 1979, 3(5), 311-20,
合成方法 4
はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile , Water ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
リファレンス
- Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom SourceChemistry - A European Journal, 2012, 18(42), 13269-13273,
合成方法 5
はんのうじょうけん
リファレンス
- The contribution of charge to affinity at functional (M3) muscarinic receptors in guinea pig ileum assessed from the effects of the carbon analog of 4-DAMP methiodideBritish Journal of Pharmacology, 1992, 106(4), 819-22,
合成方法 6
合成方法 7
はんのうじょうけん
リファレンス
- The influence of lithium complexing agents on the regioselectivity of reductions of substituted 2-cyclohexenones by lithium aluminum hydride and lithium borohydrideTetrahedron, 1980, 36(13), 1937-42,
合成方法 8
はんのうじょうけん
1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ; -35 °C
1.2 -35 °C
1.2 -35 °C
リファレンス
- Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with StereoretentionJournal of the American Chemical Society, 2015, 137(50), 15833-15842,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Iron (thymine-1-acetic acid complex) Solvents: Acetonitrile ; 10 h, 60 °C
リファレンス
- From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bondsChemical Communications (Cambridge, 2016, 52(10), 2043-2046,
合成方法 10
はんのうじょうけん
1.1 Catalysts: Alcohol dehydrogenase
リファレンス
- Enzymic "in vitro" reduction of ketones. VII. Reduction rates and stereochemistry of the HLAD catalyzed reduction of 2-alkylcyclohexanones, dimethylcyclohexanones, cycloalkanones and bicycloalkanonesBulletin des Societes Chimiques Belges, 1980, 89(5), 389-98,
合成方法 11
はんのうじょうけん
リファレンス
- Preparation of quinolinylmethyl- or naphthalenemethylpiperidinecarboxylic acid derivatives as S1P modulating agents, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
リファレンス
- The effect of nonbonded interactions on the regioselectivity of cyclization of the 5-hexenyl radicalJournal of the Chemical Society, 1979, (11), 1535-9,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Cobalt chloride (CoCl2) Solvents: Water
リファレンス
- Reductions of α,β-unsaturated ketones by NaBH4 or NaBH4 + CoCl2: selectivity control by water or by aqueous micellar solutionsEuropean Journal of Organic Chemistry, 2000, (9), 1793-1797,
合成方法 14
はんのうじょうけん
1.1 Reagents: Triethylborane , Tributylstannane , Oxygen Solvents: Benzene , Tetrahydrofuran ; 96 h, rt
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux
リファレンス
- A free radical method for reduction of cyclohexanones-preferential formation of equatorial alcoholsSynthetic Communications, 2003, 33(11), 1951-1961,
合成方法 15
はんのうじょうけん
リファレンス
- Steric effects on the dissociation constants of acyclic, mono- and bicyclic carboxylic acidsHelvetica Chimica Acta, 1977, 60(2), 482-94,
4,4-dimethylcyclohexan-1-ol Raw materials
- 4,4-dimethylcyclohex-2-en-1-one
- SPIRO[4H-3,1-BENZOXASELENIN-2,1'-CYCLOHEXAN]-4-ONE, 4',4'-DIMETHYL-
- 4,4-dimethylcyclohexan-1-one
4,4-dimethylcyclohexan-1-ol Preparation Products
4,4-dimethylcyclohexan-1-ol 関連文献
-
1. Substituent effects in saturated systems. Complex formation between carbonitriles and iodine monochlorideG. E. Hawkes,J. H. P. Utley J. Chem. Soc. Perkin Trans. 2 1973 128
-
2. A regioselective and stereospecific synthesis of allylsilanes from secondary allylic alcohol derivativesIan Fleming,Dick Higgins,Nicholas J. Lawrence,Andrew P. Thomas J. Chem. Soc. Perkin Trans. 1 1992 3331
-
3. 203. Studies in the polyene series. Part XLI. A new isomerisation product from citralH. B. Henbest,B. L. Shaw,George Woods J. Chem. Soc. 1952 1154
932-01-4 (4,4-dimethylcyclohexan-1-ol) 関連製品
- 4534-74-1(trans-4-Ethylcyclohexanol)
- 589-91-3(4-methylcyclohexan-1-ol)
- 98-52-2(4-tert-butylcyclohexan-1-ol)
- 16844-71-6(Epifriedelanol)
- 116-02-9(3,3,5-Trimethylcyclohexanol)
- 707-37-9(3,5-Dimethyl-1-adamantanol)
- 20601-38-1(4,4'-Bicyclohexanol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)
- 52204-65-6(4-Propylcyclohexanol)
- 80-97-7(5a-Cholestan-3b-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:932-01-4)4,4-dimethylcyclohexan-1-ol

清らかである:99%
はかる:25g
価格 ($):371.0